molecular formula C7H7N3O B1378341 6-Amino-4-aza-2-oxindole CAS No. 1190320-66-1

6-Amino-4-aza-2-oxindole

Cat. No. B1378341
M. Wt: 149.15 g/mol
InChI Key: PCNOHLWTIAMMBU-UHFFFAOYSA-N
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Description

6-Amino-4-aza-2-oxindole is a chemical compound with the molecular formula C7H7N3O . It is also known as 6-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one .


Synthesis Analysis

The synthesis of 6-Amino-4-aza-2-oxindole and related compounds has been a subject of research in organic chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles have been analyzed . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Another study discusses the distinct approaches for the synthesis of diverse useful oxindole scaffolds .


Molecular Structure Analysis

The molecular structure of 6-Amino-4-aza-2-oxindole consists of a six-membered benzene ring fused with a five-membered ring containing two nitrogen atoms and one oxygen atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .


Chemical Reactions Analysis

The chemical reactivity of 6-Amino-4-aza-2-oxindole and its related derivatives has been discussed in several studies . For instance, one study discusses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

Scientific Research Applications

Methods of Application: The compound is used in stereoselective synthesis, where it contributes to the formation of spiro-3- to 8-membered rings in a controlled manner, often employing enantioselective catalytic methodologies .

Results and Outcomes: The use of 6-Amino-4-aza-2-oxindole has led to the development of novel synthetic strategies and the creation of new chemical entities with improved physicochemical properties like lipophilicity and metabolic stability .

Methods of Application: It involves catalytic processes that enable the formation of complex molecules with high stereoselectivity, leveraging the inherent three-dimensional nature of spirocycles .

Results and Outcomes: The methodologies developed using 6-Amino-4-aza-2-oxindole have expanded the chemical space and provided access to novel intellectual property domains in organic synthesis .

Methods of Application: It is used in the synthesis of spiroindole and spirooxindole scaffolds, which are central to many pharmacologically active compounds .

Results and Outcomes: The application has resulted in molecules that exhibit a broad spectrum of biological activities, contributing to the discovery of new therapeutic candidates .

Methods of Application: The compound is used in conjunction with chiral and achiral catalysts to enhance the chemical reactivity of oxindole derivatives in product design .

Results and Outcomes: This has led to a broader understanding of bioactive product design and the development of techniques that will aid future investigations of novel reactions .

Methods of Application: The compound is involved in stereoselective catalysis and other synthetic strategies that facilitate the construction of natural product analogs .

Results and Outcomes: Advances in the synthesis using 6-Amino-4-aza-2-oxindole have enabled the creation of complex natural product structures, enhancing the field’s synthetic repertoire .

Methods of Application: The compound is utilized in the design of spirocyclic compounds, which are known for their efficacy in interacting with three-dimensional proteins .

Results and Outcomes: This application has improved the design of medicinally relevant structural motifs and heterocycles, leading to the creation of molecules with potential pharmaceutical activity .

Methods of Application: The compound can act as a ligand or a structural motif in catalysts, particularly in asymmetric synthesis, where it helps in achieving high enantioselectivity .

Methods of Application: 6-Amino-4-aza-2-oxindole is often used in conjunction with chiral catalysts to induce stereoselectivity in the synthesis of complex organic molecules .

Results and Outcomes: This application has significant implications for the pharmaceutical industry, as it allows for the selective production of the more therapeutically active enantiomer of a drug .

Methods of Application: The compound is incorporated into polymers or small molecules that form the active layer in organic electronic devices .

Results and Outcomes: Research has shown that materials derived from 6-Amino-4-aza-2-oxindole exhibit promising electronic characteristics for use in organic light-emitting diodes (OLEDs) and solar cells .

Methods of Application: It may be used in chromatography, spectroscopy, or as a derivatization agent to improve the detection of analytes .

Results and Outcomes: The compound’s use in analytical chemistry enhances the accuracy and sensitivity of analytical methods, leading to more reliable data collection .

Methods of Application: 6-Amino-4-aza-2-oxindole derivatives are used as probes or inhibitors to modulate enzyme activity or to map biological pathways .

Results and Outcomes: The application has provided insights into enzyme mechanisms and contributed to the understanding of complex biological phenomena .

Methods of Application: The compound may be used in photocatalytic processes or as a part of a catalyst system to break down harmful environmental contaminants .

Results and Outcomes: Studies suggest that 6-Amino-4-aza-2-oxindole-based systems can effectively reduce the concentration of pollutants, aiding in environmental protection efforts .

Methods of Application: The compound is modeled within software such as Autodock-Vina 4, Pymol, & Discovery Studio Visualizer to simulate its interaction with biological macromolecules .

Results and Outcomes: These studies facilitate the prediction of binding affinities and help in understanding the drug’s mechanism of action, leading to more efficient drug design .

Methods of Application: The compound is used in preclinical studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates .

Results and Outcomes: The application has led to the identification of compounds with favorable pharmacokinetic profiles, which are crucial for successful drug development .

Methods of Application: The compound is used to create analogs that interact with various neurotransmitter receptors or uptake transporters in the central nervous system .

Results and Outcomes: This has resulted in the development of potential treatments for neurological disorders such as depression, anxiety, and schizophrenia .

Methods of Application: The compound is incorporated into formulations aimed at improving crop protection and yield by acting as a pesticide or herbicide .

Results and Outcomes: Research has shown that these derivatives can be effective in protecting crops from pests and diseases, contributing to sustainable agriculture .

Methods of Application: The compound is used in reactions that minimize the use of hazardous substances and reduce waste, aligning with the principles of green chemistry .

Results and Outcomes: The application promotes the development of sustainable chemical processes that have a reduced environmental footprint .

Methods of Application: The compound is used in teaching laboratories to illustrate concepts such as catalysis, stereoselectivity, and molecular design .

Results and Outcomes: Its use in educational settings enhances students’ understanding of complex chemical processes and prepares them for research in organic chemistry .

Safety And Hazards

While specific safety data for 6-Amino-4-aza-2-oxindole was not found, safety data sheets for related oxindole compounds suggest that they may be harmful if swallowed and recommend avoiding ingestion and contact with skin .

Future Directions

Research on 6-Amino-4-aza-2-oxindole and related compounds continues to be an active field in organic chemistry. Future directions include the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . These studies will be beneficial for discovering novel therapeutic candidate molecules .

properties

IUPAC Name

6-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNOHLWTIAMMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-aza-2-oxindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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